N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride
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Overview
Description
N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenoxyethyl group attached to a benzenediamine structure, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride typically involves the reaction of 1,2-benzenediamine with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, polymers, and other functional materials.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific enzymes and receptors.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors, surfactants, and stabilizers.
Mechanism of Action
The mechanism of action of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
- N-(2-Phenoxyethyl)-1,2-benzenediamine
- N-(2-Phenoxyethyl)-1,3-benzenediamine
- N-(2-Phenoxyethyl)-1,4-benzenediamine
Comparison: N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-N-(2-phenoxyethyl)benzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYSFUOMQPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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